molecular formula C13H13NO3 B14335240 Methyl 2-cyano-3-methoxy-3-(4-methylphenyl)prop-2-enoate CAS No. 98010-90-3

Methyl 2-cyano-3-methoxy-3-(4-methylphenyl)prop-2-enoate

Cat. No.: B14335240
CAS No.: 98010-90-3
M. Wt: 231.25 g/mol
InChI Key: VBPDPASHDBYLNH-UHFFFAOYSA-N
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Description

Methyl 2-cyano-3-methoxy-3-(4-methylphenyl)prop-2-enoate is an organic compound with a complex structure that includes a cyano group, a methoxy group, and a methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-cyano-3-methoxy-3-(4-methylphenyl)prop-2-enoate typically involves the reaction of 4-methylbenzaldehyde with malononitrile and methyl acetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation followed by esterification to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-cyano-3-methoxy-3-(4-methylphenyl)prop-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be employed for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-cyano-3-methoxy-3-(4-methylphenyl)prop-2-enoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (E)-2-cyano-3-(4-methoxyphenyl)acrylate
  • Methyl (2E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate

Uniqueness

Methyl 2-cyano-3-methoxy-3-(4-methylphenyl)prop-2-enoate is unique due to the presence of the 4-methylphenyl group, which can significantly alter its chemical properties and reactivity compared to similar compounds. This uniqueness makes it a valuable compound for specific applications in research and industry.

Properties

98010-90-3

Molecular Formula

C13H13NO3

Molecular Weight

231.25 g/mol

IUPAC Name

methyl 2-cyano-3-methoxy-3-(4-methylphenyl)prop-2-enoate

InChI

InChI=1S/C13H13NO3/c1-9-4-6-10(7-5-9)12(16-2)11(8-14)13(15)17-3/h4-7H,1-3H3

InChI Key

VBPDPASHDBYLNH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=C(C#N)C(=O)OC)OC

Origin of Product

United States

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